molecular formula C22H18Cl2N2O2S2 B11520320 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}hexahydro-1H-isoindole-1,3(2H)-dione

2-{2-[(2,6-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11520320
M. Wt: 477.4 g/mol
InChI Key: XEFUOTZBTJLWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a benzothiazole ring, a dichlorophenyl group, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting with the preparation of the benzothiazole ring and the dichlorophenyl group. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride. The final step involves the coupling of the benzothiazole and dichlorophenyl intermediates with the isoindole moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole or dichlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichlorophenyl)amino phenyl methanol: A related compound with similar structural features.

    N-[(Z)-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-{[2-(4-MORPHOLINYL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-AMINE: Another compound with a benzothiazole ring and dichlorophenyl group.

Uniqueness

2-(2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of structural elements, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H18Cl2N2O2S2

Molecular Weight

477.4 g/mol

IUPAC Name

2-[2-[(2,6-dichlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C22H18Cl2N2O2S2/c23-16-6-3-7-17(24)15(16)11-29-22-25-18-9-8-12(10-19(18)30-22)26-20(27)13-4-1-2-5-14(13)21(26)28/h3,6-10,13-14H,1-2,4-5,11H2

InChI Key

XEFUOTZBTJLWHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC5=C(C=CC=C5Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.